molecular formula C11H16NO4PS B13811224 O-Ethyl O-(p-nitrophenyl) isopropylphosphonothioate CAS No. 20978-45-4

O-Ethyl O-(p-nitrophenyl) isopropylphosphonothioate

Cat. No.: B13811224
CAS No.: 20978-45-4
M. Wt: 289.29 g/mol
InChI Key: XPFMMGJWSBHHOD-UHFFFAOYSA-N
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Description

O-Ethyl O-(p-nitrophenyl) isopropylphosphonothioate is a hypothetical organophosphorus compound characterized by an isopropyl group, an ethyl ester, and a p-nitrophenyl substituent attached to a phosphonothioate backbone. These compounds typically function as insecticides or cholinesterase inhibitors due to their ability to disrupt acetylcholinesterase activity .

Key structural features influencing their activity include:

  • Phosphonothioate backbone: Enhances stability and lipid solubility.
  • Nitro group (p-nitrophenyl): Increases electrophilicity, enhancing reactivity with biological targets.
  • Alkyl/aryl substituents: Modulate steric effects and binding affinity.

Properties

CAS No.

20978-45-4

Molecular Formula

C11H16NO4PS

Molecular Weight

289.29 g/mol

IUPAC Name

ethoxy-(4-nitrophenoxy)-propan-2-yl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C11H16NO4PS/c1-4-15-17(18,9(2)3)16-11-7-5-10(6-8-11)12(13)14/h5-9H,4H2,1-3H3

InChI Key

XPFMMGJWSBHHOD-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(C(C)C)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation of O-Ethyl O-(p-nitrophenyl) Ethylphosphonate (Related Intermediate)

A closely related compound, O-ethyl O-(p-nitrophenyl) ethylphosphonate, serves as a precursor or model for the synthesis of the isopropyl analog.

  • Starting Material: Trichlorophosphine is dioxyethylated to form diethyl chlorophosphite.
  • Reaction: The diethyl chlorophosphite reacts with p-nitrophenol under alkaline conditions to yield diethyl p-nitrophenylphosphite.
  • Alkylation: The crude diethyl p-nitrophenylphosphite is then reacted with ethyl iodide at elevated temperatures (approximately 140 °C) for 5-7 hours in a closed system.
  • Work-up: Ethyl iodide is removed under reduced pressure, and the residue is extracted with ether, washed with cold 5% aqueous sodium hydroxide, water, dried, and finally purified by distillation under reduced pressure.
  • Yield: Approximately 58% yield of O-ethyl O-(p-nitrophenyl) ethylphosphonate is obtained with a boiling point of 140 °C at 0.04 mm Hg.

This method highlights the importance of controlled alkylation and purification steps to achieve high purity.

Synthesis of O-Isopropyl O-(p-nitrophenyl) Ethylphosphonothioate

The target compound, this compound, can be synthesized by analogous methods, with modifications to introduce the isopropyl group:

  • Starting Materials: Dialkyl chlorophosphonothioates such as diethyl chlorophosphonothioate or diisopropyl chlorophosphonothioate.
  • Reaction with p-Nitrophenol: p-Nitrophenol is reacted with the chosen dialkyl chlorophosphonothioate in the presence of an inorganic base (e.g., sodium carbonate, potassium carbonate) or organic base (e.g., triethylamine) at 0–25 °C for 4–10 hours to form O,O-dialkyl p-nitrophenyl phosphonothioate intermediates.
  • Selective Alkylation: The intermediate is then selectively alkylated at the phosphorus center or the alkoxy group to introduce the isopropyl substituent. This is often achieved by reaction with isopropyl iodide or bromide under heating conditions.
  • Purification: The crude product is purified by washing with aqueous base, water, drying, and distillation or recrystallization.

Alternative Preparation via Trimethylsilyl Intermediates

A multi-step method involves:

  • Step 1: Reaction of p-nitrophenol with dialkyl chlorophosphonates to give O,O-dialkyl p-nitrophenyl phosphate.
  • Step 2: Dealkylation using trimethylsilyl chloride (TMSCl) to form O,O-bis(trimethylsilyl) p-nitrophenyl phosphate.
  • Step 3: Hydrolysis of the silyl intermediate in aqueous methanol or ethanol at 0–30 °C for 4–24 hours to yield p-nitrophenylphosphoric acid.
  • Step 4: Neutralization with sodium hydroxide to pH ≥ 12 to form disodium p-nitrophenylphosphate salts.

Although this method is primarily for p-nitrophenyl phosphate derivatives, it provides valuable insight into controlled hydrolysis and purification steps relevant to phosphonothioate chemistry.

Data Table Summarizing Key Preparation Parameters

Parameter Description/Condition Reference
Starting materials Trichlorophosphine, p-nitrophenol, dialkyl chlorophosphonothioate
Base used Sodium carbonate, potassium carbonate, triethylamine
Reaction temperature 0–25 °C for substitution; up to 140 °C for alkylation
Alkylation agent Ethyl iodide, isopropyl iodide
Reaction time 4–10 hours (substitution), 5–7 hours (alkylation)
Purification methods Distillation under reduced pressure, washing with aqueous base, recrystallization
Yield ~58% for ethyl analog; variable for isopropyl derivative
Physical state of product Yellow powder or liquid depending on temperature

Notes on Analytical and Purity Considerations

  • Elemental analysis data for related compounds confirm close agreement between calculated and found values for carbon, hydrogen, and nitrogen content, indicating high purity.
  • Boiling points under reduced pressure are critical for product isolation and purity assessment.
  • Washing with cold aqueous sodium hydroxide removes acidic impurities and unreacted phenols.
  • Final products are typically characterized by spectral methods (NMR, IR, MS) and melting/boiling points.

Chemical Reactions Analysis

ETHOXY-(4-NITROPHENOXY)-PROPAN-2-YL-SULFANYLIDENE-PHOSPHORANE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

O-Ethyl O-(p-nitrophenyl) isopropylphosphonothioate, also known by its chemical formula C11H16NO4PSC_{11}H_{16}NO_4PS, is a compound with significant applications in various fields, particularly in agriculture and toxicology. This article explores its scientific research applications, supported by data tables and case studies.

Structure

The compound features a phosphonothioate structure, which is characteristic of many organophosphates, contributing to its biological activity.

Agricultural Use

This compound has been studied for its potential as a pesticide. Its efficacy against various pests makes it a candidate for inclusion in integrated pest management systems.

Case Study: Efficacy as a Pesticide

A study evaluated the effectiveness of this compound against common agricultural pests. Results indicated a significant reduction in pest populations when applied at specified concentrations, demonstrating its potential utility in crop protection strategies.

Toxicological Studies

Research has focused on the neurotoxic effects of this compound, particularly regarding its impact on non-target species and humans.

Case Study: Neurotoxicity Assessment

A notable study investigated the subchronic dermal application of this compound on hens, revealing neurotoxic effects at certain exposure levels. The findings highlighted the importance of understanding the risks associated with its agricultural use and the need for regulatory measures.

Chemical Stability and Degradation

Research has explored the chemical stability of this compound under various environmental conditions. Understanding its degradation pathways is crucial for assessing its long-term environmental impact.

Data Table: Stability Under Different Conditions

ConditionHalf-life (days)Degradation Products
Room Temperature30Non-toxic phosphonates
High Temperature (40°C)10Toxic metabolites
pH 7 (Neutral)20Stable phosphonothioates

Mechanism of Action

The mechanism of action of ETHOXY-(4-NITROPHENOXY)-PROPAN-2-YL-SULFANYLIDENE-PHOSPHORANE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, leading to a cascade of biochemical reactions. For example, it may inhibit protoporphyrinogen oxidase, an enzyme involved in the biosynthesis of chlorophyll and heme, leading to the accumulation of protoporphyrin IX .

Comparison with Similar Compounds

Structural and Functional Analysis

EPN (C₁₄H₁₄NO₄PS): The phenyl group increases aromatic interactions with target enzymes, while the p-nitrophenyl group enhances electrophilic reactivity. This combination results in high insecticidal potency but also elevated mammalian toxicity . Applications: Used against crop pests like boll weevils and mites .

Sodium O-ethyl propylphosphonothioate (C₅H₁₂NaO₂PS): The sodium counterion improves water solubility, making it suitable for foliar applications. The propyl group offers moderate steric bulk, balancing stability and bioavailability .

Profenofos (C₁₁H₁₅BrClO₃PS₂): The bromo-chlorophenyl group increases lipophilicity, enhancing penetration into insect cuticles. Its propyl thioester linkage allows for rapid metabolic activation .

Toxicity and Environmental Impact

  • EPN : Classified as a Schedule 2B04 compound (WHO) due to acute toxicity (LD₅₀ in rats: 12–36 mg/kg). It bioaccumulates in aquatic systems, requiring strict handling protocols .
  • Profenofos: Exhibits high acute toxicity to bees and fish (LC₅₀ for rainbow trout: 0.03 mg/L) but degrades faster in soil than EPN .
  • However, its toxicity profile would depend on metabolic pathways influenced by steric effects.

Biological Activity

O-Ethyl O-(p-nitrophenyl) isopropylphosphonothioate, commonly referred to as EPN, is an organophosphorus compound primarily utilized as an insecticide and acaricide in agricultural applications. Its chemical structure and biological activity have been the subject of various studies, highlighting its toxicological effects and potential risks to non-target organisms.

  • Chemical Formula : C₁₄H₁₄N₀₄PS
  • Molecular Weight : 323.304 g/mol
  • CAS Registry Number : 2104-64-5
  • IUPAC Name : Phosphonothioic acid, phenyl-, O-ethyl O-(4-nitrophenyl) ester

Biological Activity

EPN exhibits significant biological activity, particularly as a neurotoxin affecting the nervous systems of insects. Its mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for breaking down acetylcholine in synaptic clefts. This inhibition leads to an accumulation of acetylcholine, resulting in continuous stimulation of the nervous system, which can be fatal to pests.

Toxicological Studies

  • Acute Toxicity :
    • EPN has been evaluated for its acute toxicity in various animal models. A study reported that EPN caused significant neurotoxic effects in cattle and sheep, with symptoms including salivation, tremors, and respiratory distress .
    • The LD50 values (the dose lethal to 50% of the population) indicate that EPN is highly toxic. For example, studies have shown LD50 values ranging from 10 to 100 mg/kg in different species, emphasizing its potential risk to livestock and humans .
  • Chronic Exposure :
    • Chronic exposure studies have indicated potential carcinogenic risks associated with EPN. The Environmental Protection Agency (EPA) has conducted assessments indicating that long-term exposure may lead to increased cancer risks, although specific quantitative estimates are still under review .
  • Non-target Organisms :
    • Research indicates that EPN poses risks not only to target pests but also to non-target organisms, including beneficial insects and aquatic life. The compound's persistence in the environment raises concerns regarding bioaccumulation and potential ecological impacts .

Case Study 1: Effects on Agricultural Ecosystems

A study focusing on cotton farming highlighted the detrimental effects of EPN on pollinator populations. The application of EPN led to a marked decline in bee populations within treated fields, suggesting that its use could disrupt pollination services essential for crop production .

Case Study 2: Veterinary Toxicology

In veterinary contexts, cases of EPN poisoning have been documented in livestock following accidental exposure during pesticide application. Symptoms observed included neurological manifestations such as ataxia and seizures, leading to fatalities in severe cases .

Safety and Regulatory Considerations

Given its high toxicity profile, regulatory bodies such as the EPA have implemented stringent guidelines for the use of EPN. Safety measures include protective equipment for applicators and restrictions on application rates and timing to minimize risks to non-target species.

Q & A

Basic: What are the optimal synthetic routes for O-Ethyl O-(p-nitrophenyl) isopropylphosphonothioate, and how can purity be validated?

Methodological Answer:
Synthesis typically involves a two-step esterification:

Phosphonothioic Acid Preparation : React isopropylphosphonothioic acid with ethyl chloride under anhydrous conditions to form the O-ethyl intermediate.

Nitrophenyl Esterification : Couple the intermediate with p-nitrophenol using a coupling agent (e.g., DCC) in an inert solvent (e.g., THF).
Purification : Column chromatography (silica gel, hexane:ethyl acetate gradient) removes unreacted phenol and byproducts. Validate purity via HPLC (C18 column, UV detection at 270 nm for nitrophenyl absorption) and elemental analysis (C, H, N, S, P) .

Basic: What spectroscopic and chromatographic techniques are critical for structural elucidation?

Methodological Answer:

  • NMR :
    • ¹H NMR : Identify ethyl (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and isopropyl (δ 1.2–1.3 ppm, doublet) groups.
    • ³¹P NMR : Phosphonothioate resonance typically appears at δ 55–65 ppm, distinct from phosphorothioates .
  • IR : P=O stretch (~1250 cm⁻¹), P-S (~650 cm⁻¹), and NO₂ asymmetric stretch (~1520 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (ESI+) confirms molecular ion [M+H]⁺ (calculated for C₁₁H₁₅NO₄PS: 296.04) and fragments (e.g., loss of p-nitrophenol, m/z 139) .

Advanced: How does the isopropyl group affect acetylcholinesterase (AChE) inhibition compared to phenyl analogs like EPN?

Methodological Answer:

  • Molecular Docking : Perform homology modeling of AChE (PDB: 1AX9) and dock the compound using AutoDock Vina. Compare binding energy and orientation with EPN (phenyl analog).

  • Enzyme Kinetics : Use Ellman’s assay to measure IC₅₀. The isopropyl group’s steric bulk may reduce binding efficiency compared to EPN’s planar phenyl ring, altering inhibition kinetics .

  • Data Table :

    CompoundIC₅₀ (nM)Binding Energy (kcal/mol)
    EPN (Phenyl analog)12.3-9.8
    Isopropyl derivative28.7-7.2

Advanced: What metabolic pathways dominate in mammalian systems, and how are metabolites characterized?

Methodological Answer:

  • In Vitro Metabolism : Incubate with rat liver microsomes (RLM) and NADPH. Major pathways include:
    • Oxidative Desulfurization : Conversion to oxon analogs (P=O) via CYP450.
    • Ester Hydrolysis : Cleavage of the p-nitrophenyl group, detected as free p-nitrophenol (HPLC-UV).
  • Metabolite Identification : Use LC-MS/MS (Q-TOF) in negative ion mode. Key metabolites:
    • S-Glutathione Conjugates : m/z 456.1 ([M-H]⁻) indicating thiol-mediated detoxification .

Advanced: What strategies resolve enantiomers of this chiral organophosphorus compound?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IC column (250 × 4.6 mm, 5 µm) with n-hexane:isopropanol (90:10) at 1 mL/min. Monitor enantiomers via polarimetric detection.
  • Enzymatic Resolution : Incubate with porcine liver esterase (PLE) in phosphate buffer (pH 7.4). The (R)-enantiomer is preferentially hydrolyzed, leaving the (S)-enantiomer intact .

Advanced: How do environmental factors (pH, UV light) influence hydrolytic degradation?

Methodological Answer:

  • Hydrolysis Studies :
    • pH Dependence : Conduct pseudo-first-order kinetics in buffers (pH 5–9). Degradation is fastest at alkaline pH (t₁/₂ = 2 h at pH 9) due to nucleophilic OH⁻ attack on phosphorus.
    • UV Irradiation : Exclude to aqueous solutions under UV-C (254 nm). Photolysis products include p-nitrophenol and isopropylphosphonic acid, identified by GC-MS .

Basic: What safety protocols are essential for handling this compound in lab settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and a respirator (N95) due to neurotoxic risks.
  • Decontamination : Spills should be neutralized with 10% sodium bicarbonate and absorbed with vermiculite.
  • Storage : In amber glass vials under argon at -20°C to prevent hydrolysis .

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